
(1-Chlorobutan-2-yl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chlorobutan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17Cl. It is a cycloalkane derivative where a butyl group is substituted with a chlorine atom at the second position. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chlorobutane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of cyclopentylmagnesium bromide and 1-chlorobutane in a Grignard reaction, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous processes such as the depolymerization and hydrogenation of dicyclopentadiene. This method ensures a consistent supply of the compound for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chlorobutan-2-yl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclopentane derivatives with different substituents
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed
Major Products Formed
The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Chlorobutan-2-yl)cyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (1-Chlorobutan-2-yl)cyclopentane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cyclopentane ring provides structural stability and influences the compound’s reactivity. The pathways involved include radical chain reactions and electrophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
1-Chlorobutane: A linear alkyl halide with the formula C4H9Cl.
Cyclohexane: A cycloalkane with a six-membered ring, formula C6H12 .
Uniqueness
(1-Chlorobutan-2-yl)cyclopentane is unique due to its combination of a cyclopentane ring and a chlorinated butyl group. This structure imparts specific chemical properties, making it valuable for targeted research applications. Its reactivity and stability are distinct from other similar compounds, providing unique opportunities for synthesis and application .
Eigenschaften
CAS-Nummer |
63418-37-1 |
|---|---|
Molekularformel |
C9H17Cl |
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
1-chlorobutan-2-ylcyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-2-8(7-10)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
IORYTABRZJQHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
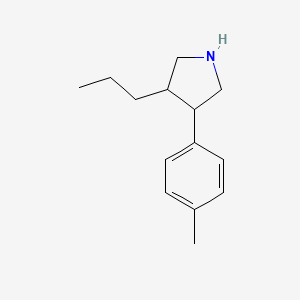
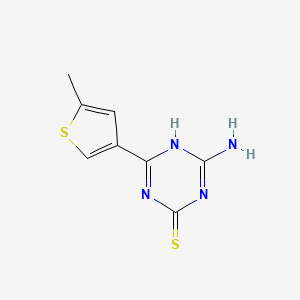
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
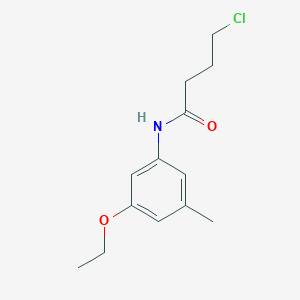
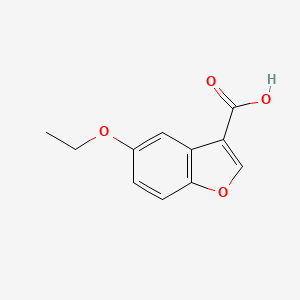
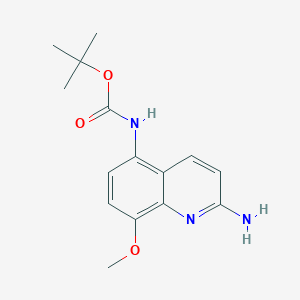

![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
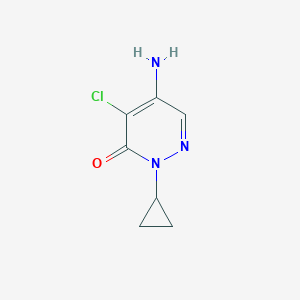
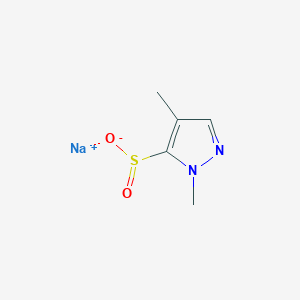
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
